molecular formula C11H7NO3 B8295126 3-[(2-Cyclopropenyl)carbonyl]benzoxazole-2(3H)-one

3-[(2-Cyclopropenyl)carbonyl]benzoxazole-2(3H)-one

Cat. No.: B8295126
M. Wt: 201.18 g/mol
InChI Key: XCHGYIYXJPOBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Cyclopropenyl)carbonyl]benzoxazole-2(3H)-one is a useful research compound. Its molecular formula is C11H7NO3 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7NO3

Molecular Weight

201.18 g/mol

IUPAC Name

3-(cycloprop-2-ene-1-carbonyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H7NO3/c13-10(7-5-6-7)12-8-3-1-2-4-9(8)15-11(12)14/h1-7H

InChI Key

XCHGYIYXJPOBPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)C(=O)C3C=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flame-dried 100 mL round bottomed flask containing 6 (84 mg, 1.0 mmol) and 20 mL of THF was chilled by a cold bath at −30° C. (dry ice/30% ethanol in ethylene glycol). The mixture was allowed to stir under nitrogen atmosphere. Distilled triethylamine (0.36 g, 0.50 mL, 3.5 mmol) and 1-adamantyl chloride (238 mg, 1.2 mmol) were added sequentially, and stirring at −30° C. was continued for one hour. LiCl (0.21 g, 5.0 mmol) was added. After five minutes, 2-benzoxazolinone (203 mg, 1.50 mmol), and 4-dimethylamino pyridine (13 mg, 0.10 mmol) were added. The whole reaction mixture was allowed to stir overnight at room temperature. The solvents were removed under reduced pressure, and the residue was partitioned between 20 mL of CH2Cl2, and 20 mL water. The aqueous layer was extracted twice with 20 mL portions of CH2Cl2, and the combined organics were dried (Na2SO4), filtered, and concentrated. The residue was chromatographed on silica gel. The eluent was 1:3:6 CH2Cl2:ethyl acetate:hexane. The yield of 27 was 161 mg (0.80 mmol, 80%). Compound 27 is a white solid.
Name
Quantity
84 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
238 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.21 g
Type
reactant
Reaction Step Four
Quantity
203 mg
Type
reactant
Reaction Step Five
Quantity
13 mg
Type
catalyst
Reaction Step Five

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